Product packaging for 3-Iodo-5,6-dimethylpyrazin-2-amine(Cat. No.:)

3-Iodo-5,6-dimethylpyrazin-2-amine

Cat. No.: B13006023
M. Wt: 249.05 g/mol
InChI Key: IHUBWFWEHUQZSB-UHFFFAOYSA-N
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Description

Historical Context of Pyrazine (B50134) Ring Systems in Organic Synthesis and Heterocyclic Chemistry

The study of pyrazines dates back to the 19th century. The first synthesis of a pyrazine derivative, initially named "amarone," was reported by Laurent in 1844, which was later identified as 2,3,5,6-tetraphenylpyrazine. researchgate.net The parent compound, pyrazine, is a colorless, water-soluble solid. britannica.com

The chemistry of heterocyclic compounds, including pyrazines, is a complex and vital branch of organic chemistry, notable for its theoretical implications and the wide range of synthetic procedures it encompasses. e-bookshelf.de Historically, pyrazine derivatives have been identified in numerous natural products, contributing to the flavors and aromas of many foods. mdpi.com For instance, alkylpyrazines are well-known flavor components in baked and roasted goods. wikipedia.org Beyond their natural occurrence, the pyrazine ring is a core structure in many industrially and biologically significant molecules, including dyes and pharmaceuticals. britannica.commdpi.com The development of synthetic methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses paved the way for the systematic exploration of this class of compounds. wikipedia.org

Structural Significance of Halogenated Aminopyrazines

Halogen atoms play a crucial role in medicinal chemistry and material science. tutorchase.com Their incorporation into a molecule can significantly alter its physical and chemical properties. Halogens can increase a compound's lipophilicity, which affects its absorption and distribution within biological systems. tutorchase.com They can also enhance the binding affinity of a drug to its target protein and improve its metabolic stability. tutorchase.com In fact, about 40% of all drugs in clinical trials contain a halogen atom. nih.gov

Halogenated pyrazines are particularly valuable synthetic intermediates. The electron-deficient nature of the pyrazine ring facilitates reactions such as the oxidative addition of palladium to a carbon-halogen bond. rsc.org This makes halogenated pyrazines, including 2-aminopyrazines, excellent substrates for a variety of cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. rsc.orgresearchgate.net The presence of an amino group, as in 3-Iodo-5,6-dimethylpyrazin-2-amine, adds another layer of functionality. The amino group can act as a directing group, a hydrogen bond donor, or a site for further derivatization, influencing the molecule's reactivity and potential applications.

Overview of Current Research Trends in Pyrazine Functionalization

Modern research continues to find new and innovative applications for pyrazine derivatives, driven by the development of advanced functionalization techniques.

Key Research Areas:

Optoelectronics: Pyrazine-based materials are gaining significant attention for their use in π-conjugated systems. rsc.org Their favorable charge transfer properties make them suitable for applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.orgrsc.org The electron-deficient pyrazine core can be incorporated into push-pull architectures to facilitate intramolecular charge transfer, a key process in these devices. rsc.org

Sensors: The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and chelation. rsc.org This property makes pyrazine-based chromophores sensitive to their chemical environment, particularly to acids and bases, leading to their use in chemical sensors. rsc.org

Catalysis and Synthesis: There is a continuous effort to develop new, efficient methods for pyrazine synthesis and functionalization. rsc.orggoogle.com Recent advances focus on late-stage functionalization, which allows for the modification of complex molecules containing a pyrazine ring in the final steps of a synthesis. researchgate.net This is particularly important in drug discovery for creating libraries of related compounds.

Luminescent Materials: Functionalization of linkers in metal-organic frameworks (MOFs) with pyrazine has been shown to significantly enhance luminescence. For example, a pyrazine-functionalized Eu-MOF exhibited a 30-fold increase in luminescence emission, making it a highly sensitive sensor for phosphate (B84403) ions. acs.org

Interactive Table: Properties of Pyrazine

PropertyValueReference
Chemical FormulaC₄H₄N₂ wikipedia.org
Molar Mass80.09 g/mol wikipedia.org
AppearanceWhite crystals wikipedia.org
Melting Point52 °C wikipedia.org
Boiling Point115 °C wikipedia.org
Solubility in WaterSoluble wikipedia.org

Research Scope and Potential Directions for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests a significant potential as a versatile synthetic intermediate. The combination of a reactive iodo-substituent, an amino group, and methyl groups on the pyrazine core opens up numerous avenues for further chemical modification.

Potential Research Directions:

Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, and alkynyl groups at the 3-position, creating a library of novel, highly substituted pyrazine derivatives.

Derivatization of the Amino Group: The 2-amino group can be readily acylated, alkylated, or converted into other functional groups. This provides a secondary site for modifying the molecule's properties and for building more complex structures.

Medicinal Chemistry Scaffolding: Given the prevalence of pyrazine and halogen moieties in approved drugs, this compound serves as an excellent starting point for the synthesis of new potential therapeutic agents. mdpi.commdpi.com The scaffold could be elaborated to target a variety of biological targets.

Materials Science: By incorporating this molecule into larger polymeric or macrocyclic structures via its reactive sites, new materials with interesting electronic or photophysical properties could be developed, following the trends in pyrazine-functionalized materials. rsc.orgrsc.org

The strategic placement of its functional groups makes this compound a valuable tool for chemists, poised for application in diverse areas of chemical research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8IN3 B13006023 3-Iodo-5,6-dimethylpyrazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

3-iodo-5,6-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H8IN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10)

InChI Key

IHUBWFWEHUQZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)I)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Iodo 5,6 Dimethylpyrazin 2 Amine

Reactivity of the Iodine Substituent

The iodine atom on the pyrazine (B50134) ring is the most probable site for a variety of chemical transformations, given the lability of the carbon-iodine bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring should facilitate nucleophilic aromatic substitution (SNAr) reactions, where the iodide ion would act as a leaving group. The presence of the electron-donating amino group at the ortho-position would influence the regioselectivity and rate of such reactions. It is anticipated that a range of nucleophiles, including alkoxides, thiolates, and amines, could displace the iodine under suitable conditions, likely requiring heat or catalysis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

The iodine substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It is highly probable that 3-Iodo-5,6-dimethylpyrazin-2-amine would readily participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups at the 3-position.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to yield 3-alkynyl-5,6-dimethylpyrazin-2-amines.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group at the 3-position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to replace the iodine with a new amino substituent.

These reactions would be instrumental in diversifying the structure of the pyrazine core.

Formation of Organometallic Reagents (e.g., Lithiation, Grignard Formation)

The formation of organometallic reagents from this compound is another plausible transformation. Halogen-metal exchange with organolithium reagents (e.g., n-butyllithium) could generate a lithiated pyrazine species. This highly reactive intermediate could then be quenched with various electrophiles to introduce a wide array of functional groups. The formation of a Grignard reagent by reaction with magnesium metal might also be possible, though potentially more challenging due to the presence of the amino group.

Reductive Dehalogenation Strategies

The iodine atom could be selectively removed through reductive dehalogenation. This could be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or by using hydride sources. This reaction would yield 5,6-dimethylpyrazin-2-amine (B1296103), providing a route to the parent amine from the iodinated precursor.

Reactions of the Amino Substituent

The primary amino group at the 2-position of the pyrazine ring offers another site for chemical modification.

N-Alkylation and N-Acylation Reactions

The amino group is expected to undergo standard N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents would lead to the formation of secondary and potentially tertiary amines. The reaction conditions would need to be carefully controlled to manage the degree of alkylation.

N-Acylation: Treatment with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) would readily form the corresponding amides. This would be a straightforward method to introduce a variety of acyl groups.

Formation of Amides, Ureas, and Carbamates

The primary amino group at the C2 position of the pyrazine ring is a key site for functionalization, readily undergoing reactions to form amides, ureas, and carbamates. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

The formation of amides from this compound can be achieved through standard amide coupling protocols. These methods typically involve the reaction of the amine with a carboxylic acid that has been activated with a coupling reagent. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov The reaction of electron-deficient amines, such as 2-aminopyrazines, can sometimes be sluggish, requiring optimized conditions, including the use of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. nih.gov An alternative approach involves the use of acyl chlorides or anhydrides, which are more reactive than the corresponding carboxylic acids and can often react with the amine without the need for a coupling agent, though a non-nucleophilic base is typically added to scavenge the acidic byproduct.

Urea (B33335) derivatives of this compound can be synthesized by reacting the amino group with an isocyanate. This reaction is generally straightforward and proceeds under mild conditions to afford the corresponding urea in good yield. The isocyanate itself can be generated in situ from a primary amine via various methods, including the use of phosgene (B1210022) or its safer equivalents.

Similarly, carbamates can be prepared by the reaction of this compound with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate. This reaction typically requires a base to neutralize the hydrochloric acid that is formed as a byproduct. The resulting carbamates are stable compounds that can serve as protecting groups for the amino functionality or as key structural motifs in bioactive molecules.

Table 1: Representative Reactions for the Formation of Amides, Ureas, and Carbamates from Aminopyrazine Analogs

Starting AmineReagentProduct TypeGeneral Conditions
2-Aminopyrazine (B29847)Carboxylic Acid, EDC, HOBt, DIPEAAmideRoom temperature in a polar aprotic solvent like DMF or CH2Cl2. nih.gov
2-AminopyrazineIsocyanateUreaRoom temperature in a polar aprotic solvent.
2-AminopyrazineChloroformate, Base (e.g., Et3N)Carbamate0 °C to room temperature in an inert solvent.

Note: This table presents generalized conditions based on standard organic synthesis protocols for analogous compounds, as specific experimental data for this compound may not be readily available in the literature.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). justia.com The resulting pyrazinediazonium salt is often unstable and is generally used immediately in subsequent reactions. rsc.org

One of the most important transformations of diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a variety of substituents, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups. justia.com This reaction is catalyzed by copper(I) salts. For instance, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide would be expected to yield the corresponding 2-chloro- or 2-bromo-3-iodo-5,6-dimethylpyrazine. While the Sandmeyer reaction is a powerful tool, its application to heterocyclic systems like pyrazines can sometimes be challenging due to the potential for side reactions and the instability of the heterocyclic diazonium salt. google.com

Iodination via a Sandmeyer-type reaction can also be achieved by treating the diazonium salt with potassium iodide (KI). This particular transformation often does not require a copper catalyst. justia.com Given that the starting material already contains an iodo substituent, this reaction would lead to the di-iodinated pyrazine.

Condensation Reactions and Imine Formation

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.comlumenlearning.comlibretexts.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to give the final imine product. youtube.commasterorganicchemistry.comlumenlearning.comlibretexts.org The reaction is generally reversible, and the removal of water can be used to drive the equilibrium towards the formation of the imine. youtube.commasterorganicchemistry.com

The reactivity of the carbonyl compound plays a significant role in the ease of imine formation, with aldehydes generally being more reactive than ketones. The specific conditions for these reactions can vary, but they are often carried out by heating the reactants in a suitable solvent with a catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid.

Table 2: Expected Products from Condensation Reactions of this compound

Carbonyl CompoundExpected Imine Product
BenzaldehydeN-(3-Iodo-5,6-dimethylpyrazin-2-yl)-1-phenylmethanimine
AcetoneN-(3-Iodo-5,6-dimethylpyrazin-2-yl)propan-2-imine
CyclohexanoneN-(3-Iodo-5,6-dimethylpyrazin-2-yl)cyclohexanimine

Note: The formation of these products is predicted based on the general reactivity of primary amines with aldehydes and ketones. Specific experimental validation for this compound would be required.

Transformations at the Methyl Substituents

The two methyl groups attached to the pyrazine ring at positions 5 and 6 are also sites for potential chemical modification, although they are generally less reactive than the amino and iodo functionalities.

Oxidation Reactions (e.g., to Carboxylic Acids, Aldehydes, Alcohols)

The oxidation of the methyl groups on the pyrazine ring can be challenging due to the electron-deficient nature of the pyrazine core, which can deactivate the adjacent C-H bonds. However, under forcing conditions with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), it may be possible to oxidize the methyl groups to carboxylic acids, aldehydes, or alcohols. The selectivity of these oxidations can be difficult to control, and mixtures of products may be obtained. The specific outcome would depend heavily on the reaction conditions and the choice of oxidant.

Radical Reactions at Aliphatic Positions

The methyl groups on the pyrazine ring can potentially undergo radical reactions, such as halogenation, under the appropriate conditions. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN could lead to the formation of the corresponding bromomethyl derivative. This transformation would provide a handle for further functionalization, as the resulting benzylic-type halide would be susceptible to nucleophilic substitution.

Reactivity of the Pyrazine Core

The pyrazine ring itself possesses a distinct reactivity profile. As a π-deficient heteroaromatic system, it is generally resistant to electrophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles. Any electrophilic attack would be expected to occur at the carbon atoms, with the positions being influenced by the directing effects of the existing substituents (amino, iodo, and methyl groups). The amino group is a strong activating group and would direct electrophiles to the ortho and para positions, although the steric hindrance from the adjacent methyl and iodo groups would likely influence the regioselectivity.

Conversely, the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). youtube.comnih.govmasterorganicchemistry.comscranton.educhadsprep.com The iodo group at the C3 position is a good leaving group and is situated on an electron-deficient ring, making it susceptible to displacement by strong nucleophiles. The rate of such a substitution would be enhanced by the presence of the electron-withdrawing pyrazine nitrogens. The outcome of nucleophilic substitution reactions on halogenated pyridines and pyrazines can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-iodo-5,6-dimethylpyrazin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

While specific experimental data for this compound is not publicly available, a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures allows for the prediction of its spectral characteristics.

A ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to the protons of the two methyl groups and the amine group. The chemical shifts of the methyl protons would be influenced by their position on the pyrazine (B50134) ring and the electronic effects of the neighboring iodo and amino substituents. The protons of the amine group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (at C-5)2.3 - 2.6Singlet
-CH₃ (at C-6)2.3 - 2.6Singlet
-NH₂4.5 - 5.5Broad Singlet

Note: The predicted chemical shifts are estimates based on typical values for similar chemical environments.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The pyrazine ring itself has four carbon atoms, two of which are substituted with methyl groups, one with an iodo group, and one with an amino group. The chemical shifts of these carbons are highly dependent on the nature of the attached substituent. The carbon atom bonded to the electronegative iodine atom would be expected to have a significantly different chemical shift compared to the others.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2150 - 155
C-390 - 100
C-5145 - 150
C-6140 - 145
-CH₃ (at C-5)20 - 25
-CH₃ (at C-6)20 - 25

Note: The predicted chemical shifts are estimates based on known substituent effects on pyrazine rings.

To definitively assign the proton and carbon signals and to establish the connectivity and through-space relationships within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling interactions. For this molecule, it would primarily be used to confirm the absence of coupling for the methyl and amine protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signals of the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the substitution pattern on the pyrazine ring by showing correlations between the methyl protons and the ring carbons. For instance, the protons of the C-5 methyl group would show correlations to C-5 and C-6 of the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be instrumental in confirming the spatial proximity of the methyl groups to each other and to the amine protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the methyl groups, the C=N and C=C bonds of the pyrazine ring, and the C-I bond. The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl groups would be observed around 2900-3000 cm⁻¹. The pyrazine ring vibrations would give rise to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)3400 - 3500
N-H Stretch (symmetric)3300 - 3400
C-H Stretch (methyl)2950 - 3000
C=N Stretch (ring)1550 - 1600
C=C Stretch (ring)1400 - 1500
N-H Bend1600 - 1650
C-I Stretch500 - 600

Note: The predicted wavenumbers are based on typical ranges for these functional groups.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the C-C and C=N symmetric vibrations of the pyrazine ring. The C-I stretch may also be observable. The combination of FT-IR and FT-Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Analysis of Characteristic Vibrational Modes of the Pyrazine Ring and Substituents

The pyrazine ring itself exhibits a series of characteristic stretching and bending vibrations. Due to the substitution pattern, the symmetry of the parent pyrazine molecule is reduced, leading to more complex spectra. The analysis of these vibrational modes in similar halogenated aminopyridine compounds, which share structural similarities, provides a strong basis for assignment. nih.gov

Key vibrational modes for this compound are expected to appear in the following regions:

N-H Vibrations: The amino group (-NH2) typically shows symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. The corresponding scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

C-H Vibrations: The methyl groups (-CH3) will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. Bending vibrations for the methyl groups are anticipated around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Pyrazine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and often appear at lower wavenumbers. nih.gov

C-I Vibration: The carbon-iodine stretching vibration is expected at the lower end of the fingerprint region, typically in the range of 600-500 cm⁻¹. The presence of a band in this region would be a strong indicator of the iodo-substituent.

Table 1: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric N-H StretchAmino (-NH₂)~3450
Symmetric N-H StretchAmino (-NH₂)~3350
Asymmetric C-H StretchMethyl (-CH₃)~2960
Symmetric C-H StretchMethyl (-CH₃)~2870
N-H ScissoringAmino (-NH₂)~1620
Pyrazine Ring StretchC=N, C=C~1550-1400
Asymmetric C-H BendMethyl (-CH₃)~1460
Symmetric C-H BendMethyl (-CH₃)~1375
C-I StretchIodo~550

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₈IN₃), the expected exact mass can be calculated. The presence of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass would provide strong evidence for the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For the target compound, this would correspond to an ion with the formula [C₆H₉IN₃]⁺. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. libretexts.org The observation of a prominent peak corresponding to the protonated molecule in the ESI-MS spectrum is a key step in confirming the molecular weight.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is often predictable based on the functional groups present and the stability of the resulting fragments.

For this compound, several key fragmentation pathways can be anticipated:

Loss of Iodine: A common fragmentation pathway for iodo-substituted aromatic compounds is the cleavage of the C-I bond, resulting in a fragment corresponding to the loss of an iodine radical (I•).

Loss of a Methyl Group: Cleavage of a methyl radical (•CH₃) from the pyrazine ring is another likely fragmentation.

Ring Fragmentation: The pyrazine ring itself can undergo cleavage, leading to smaller, characteristic fragments. For instance, with an amino substituent, the elimination of cyanamide (B42294) has been observed in the fragmentation of related s-triazolo[4,3-a]pyrazines. scilit.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M]⁺•Molecular Ion
[M-I]⁺Loss of Iodine Radical
[M-CH₃]⁺Loss of Methyl Radical
[M-HCN]⁺•Loss of Hydrogen Cyanide
[M-NH₂]⁺Loss of Amino Radical

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions, which are characteristic of aromatic and heterocyclic compounds. uzh.chyoutube.com

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur at shorter wavelengths (higher energy). The extended conjugation of the pyrazine ring system gives rise to these absorptions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths (lower energy).

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition TypeChromophorePredicted λ_max Range (nm)
π → πPyrazine Ring System~250-300
n → πPyrazine Nitrogen Lone Pairs~320-380

Photoluminescence and Fluorescence Spectroscopy for Emissive Properties

The photoluminescent and fluorescent characteristics of pyrazine derivatives are of significant scientific interest due to their applications in various fields, including materials science and biological imaging. While specific experimental data on the photophysical properties of this compound are not extensively available in public literature, the emissive behavior can be inferred from studies on structurally related aminopyrazine and aminopyridine compounds.

Pyrazine-based luminophores are known to exhibit red-shifted and enhanced emissions compared to their benzene (B151609) counterparts. Their fluorescence can span from the blue to the yellow region of the spectrum. The presence of an amino group, as in 2-aminopyrazine (B29847) derivatives, can contribute significantly to the fluorescent properties of the molecule. For instance, unsubstituted 2-aminopyridine (B139424) is reported to have a notable quantum yield, a measure of its fluorescence efficiency, of approximately 64.3%. edinst.com

The introduction of substituents on the pyrazine ring, such as the iodo and dimethyl groups in the target compound, is expected to modulate its photophysical properties. The heavy iodine atom could potentially influence the emission characteristics through the heavy-atom effect, which may affect the balance between fluorescence and phosphorescence. The electron-donating nature of the amino and methyl groups can also impact the intramolecular charge transfer (ICT) character of the excited state, thereby influencing the emission wavelength and quantum yield. The fluorescence of substituted aminopyridines has been shown to be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net A similar behavior would be anticipated for this compound.

A hypothetical table of photophysical data, based on typical values for related aminopyrazine derivatives, is presented below. It is important to note that these are estimated values and require experimental verification.

Hypothetical Photophysical Data for this compound

Parameter Estimated Value
Excitation Wavelength (λex) ~320 - 360 nm
Emission Wavelength (λem) ~380 - 450 nm
Stokes Shift ~60 - 90 nm
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5
Solvent Ethanol

Chromatographic Methods in Purity Assessment and Separation

Chromatographic techniques are essential for the purification, identification, and purity assessment of synthetic chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools that are well-suited for the analysis of pyrazine derivatives like this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used method for the separation and purity determination of a broad range of organic molecules, including heterocyclic compounds. nih.gov In this technique, a nonpolar stationary phase (commonly C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The retention of pyrazine derivatives in reversed-phase HPLC is influenced by several factors, including the compound's hydrophobicity (often expressed as its log P value), the composition of the mobile phase, and the pH of the mobile phase, especially for ionizable compounds. nih.govtut.ac.jp The presence of the iodo group in this compound is expected to increase its hydrophobicity compared to its non-iodinated analog, leading to a longer retention time under reversed-phase conditions. The basic nature of the amino group means that the mobile phase pH will significantly affect its retention; at lower pH values, the amino group will be protonated, making the molecule more polar and resulting in earlier elution.

Hypothetical HPLC Parameters for the Analysis of this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 and 280 nm
Estimated Retention Time 10 - 15 min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like many pyrazine derivatives.

For the analysis of this compound, the compound would be introduced into the GC, where it would be vaporized and separated on a capillary column. The choice of the stationary phase in the GC column is critical for achieving good separation from any impurities. A mid-polarity column would likely be suitable for this compound.

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique "fingerprint" that can be used for structural elucidation and confirmation of identity.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the iodine atom, methyl groups, and potentially the amino group or parts of the pyrazine ring. A plausible fragmentation pattern is proposed in the table below.

Predicted GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment
249 [M]+ (Molecular Ion)
234 [M - CH3]+
122 [M - I]+
107 [M - I - CH3]+
94 [M - I - C2H4]+

Crystallographic Analysis of 3 Iodo 5,6 Dimethylpyrazin 2 Amine and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 3-Iodo-5,6-dimethylpyrazin-2-amine and its derivatives, these studies provide invaluable insights into their stereochemical and conformational properties.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles.libretexts.orgresearchgate.net

Crystallographic analyses provide precise measurements of the geometric parameters within the molecule. For pyrazine (B50134) derivatives, typical C-N bond lengths within the ring are observed, reflecting their aromatic character. The C-C bond length in the pyrazine ring is also characteristic of an aromatic system. The introduction of substituents alters these parameters to some extent. For instance, the C-I bond length is a measurable outcome of the diffraction experiment, as are the C-N bond length of the amino group and the C-C bond lengths of the methyl groups. The bond angles within the pyrazine ring deviate slightly from the ideal 120° of a perfect hexagon due to the presence of two nitrogen heteroatoms. The exocyclic bond angles are influenced by the steric and electronic effects of the iodo, dimethyl, and amino substituents. Torsion angles, which describe the rotation around single bonds, are crucial for defining the three-dimensional shape of the molecule, particularly the orientation of the amino group's hydrogen atoms and the methyl groups relative to the pyrazine ring.

A representative table of selected bond lengths and angles for a generic substituted pyrazine is provided below for illustrative purposes, as specific data for this compound is not available in the public domain.

Bond/AngleTypical Value (Å/°)
C-N (ring)~1.33-1.34 Å
C-C (ring)~1.39-1.40 Å
C-I~2.10 Å
C-NH₂~1.36 Å
C-CH₃~1.51 Å
∠N-C-C (ring)~122°
∠C-N-C (ring)~116°
∠C-C-I~120°
∠C-C-NH₂~121°

Note: These are generalized values and the actual values for this compound may vary.

Conformational Analysis of the Pyrazine Ring and Substituents.nih.govrsc.org

The pyrazine ring in most of its derivatives adopts a planar or near-planar conformation to maximize aromatic stabilization. nih.gov The substituents, however, can exhibit conformational flexibility. The amino group, for example, can be oriented in different ways relative to the ring, and this orientation can be influenced by intermolecular interactions such as hydrogen bonding. The methyl groups, while able to rotate around the C-C single bond, will adopt a conformation that minimizes steric clashes with adjacent atoms. The large iodine atom can also influence the conformation of neighboring groups. The interplay of these steric and electronic effects dictates the final, most stable conformation of the molecule in the crystal lattice.

Crystal Packing and Intermolecular Interaction Networks

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability of the crystal lattice and can influence the physical properties of the solid.

π-π Stacking Interactions between Pyrazine Rings and Aromatic Substituents.rsc.orglibretexts.orgwikipedia.org

Aromatic rings, such as the pyrazine ring, can interact through π-π stacking interactions. libretexts.orgwikipedia.org These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-deficient σ-framework of another. In the crystal structure of this compound, parallel or offset stacking of the pyrazine rings is expected to be a significant packing motif. rsc.org The geometry of this stacking, whether face-to-face or offset, is influenced by the substituents on the ring. The presence of the iodo and methyl groups will affect the electrostatic potential of the ring and introduce steric constraints, thereby modulating the strength and geometry of the π-π stacking interactions.

A table summarizing the potential intermolecular interactions is presented below.

Interaction TypeDonorAcceptorTypical Distance/Geometry
N-H···NAmino Group (N-H)Pyrazine Ring (N)H···N distance ~2.0-2.2 Å, N-H···N angle > 150°
C-H···NMethyl/Ring (C-H)Pyrazine Ring (N)H···N distance ~2.4-2.7 Å, C-H···N angle > 130°
π-π StackingPyrazine Ring (π)Pyrazine Ring (π)Interplanar distance ~3.3-3.8 Å, can be parallel or offset

Halogen Bonding Interactions Involving the Iodine Atom

Halogen bonding is a significant non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base. In the hypothetical crystal structure of this compound, the iodine atom attached to the pyrazine ring would be a prime candidate for forming such bonds.

It is anticipated that the iodine atom would engage in halogen bonds with suitable acceptor atoms on neighboring molecules, such as the nitrogen atoms of the pyrazine ring or the amine group. The strength and geometry of these interactions would be influenced by the electron-withdrawing nature of the pyrazinamine scaffold. Studies on other halogenated pyrazines and nitrogen-containing heterocycles have demonstrated the importance of these interactions in directing crystal packing. nih.govresearchgate.net For instance, in related systems, N···I halogen bonds are a recurring motif that significantly influences the supramolecular architecture. researchgate.net

A hypothetical data table for such interactions would include:

Donor AtomAcceptor AtomD···A Distance (Å)C–I···N Angle (°)
IN (pyrazine)Data not availableData not available
IN (amine)Data not availableData not available
Note: This table is illustrative and does not contain experimental data.

Other Weak Intermolecular Forces (e.g., van der Waals interactions)

Beyond halogen bonding, the crystal structure of this compound would be stabilized by a network of other weak intermolecular forces. Van der Waals forces, arising from temporary fluctuations in electron density, would be present between all atoms.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit distinct physical properties. For pyrazinamide, a related compound, several polymorphic forms have been identified and characterized, highlighting the potential for such behavior in substituted pyrazines. acs.org However, no studies on the polymorphism of this compound have been reported.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest in crystal engineering. nih.gov The presence of both a halogen bond donor (the iodine atom) and hydrogen bond donors/acceptors (the amine and pyrazine nitrogens) in this compound makes it a candidate for forming co-crystals with other molecules. Such studies have not been undertaken or published for this compound.

Correlation between Solid-State Structure and Spectroscopic Properties

The arrangement of molecules in the solid state can significantly influence their spectroscopic properties. For instance, the formation of hydrogen or halogen bonds can cause shifts in the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. Similarly, the electronic environment dictated by the crystal packing can affect the UV-Vis absorption and fluorescence spectra. Without a known crystal structure, it is not possible to establish a definitive correlation between the solid-state arrangement and the spectroscopic characteristics of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio Methods)

Detailed research findings from quantum chemical calculations for 3-Iodo-5,6-dimethylpyrazin-2-amine are not available in the reviewed literature. This includes the following specific areas:

Geometry Optimization and Equilibrium Structure Prediction

No published studies were found that report the optimized geometry, bond lengths, and bond angles for this compound as determined by DFT or ab initio methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, or the spatial distribution of these orbitals for the target compound.

Analysis of Charge Distribution and Electrostatic Potential Surfaces

Information regarding the charge distribution, Mulliken atomic charges, or the molecular electrostatic potential (MEP) surface of this compound is not present in the searched scientific literature.

Prediction and Assignment of Vibrational Frequencies

No computational studies detailing the predicted infrared (IR) or Raman vibrational frequencies and their assignments for this compound were identified.

Calculation of NMR Chemical Shifts and Coupling Constants

There are no publicly available theoretical calculations of the 1H and 13C NMR chemical shifts or coupling constants for this compound.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

A search for molecular dynamics simulation studies on this compound yielded no results. Consequently, there is no information on its conformational landscape, dynamic behavior, or interactions with solvents or biological macromolecules based on this computational technique.

of this compound Fall Short of Detailed Research

Despite the growing importance of computational and theoretical chemistry in understanding and predicting the behavior of novel chemical entities, a thorough review of available scientific literature reveals a significant lack of specific research focused on the compound this compound. While this substituted pyrazine (B50134) derivative is available commercially and may be utilized in various synthetic applications, in-depth computational studies regarding its reaction mechanisms, intermolecular interactions, quantitative structure-property relationships, and molecular docking behavior appear to be unpublished or not widely disseminated.

Consequently, a detailed, evidence-based article adhering to the requested structure of "" cannot be generated at this time. The specific data required to populate subsections on computational studies of reaction mechanisms, intermolecular interaction energy calculations, quantitative structure-property relationship (QSPR) studies, and molecular docking and ligand-receptor interaction modeling for this compound is not present in the public scientific domain.

Further research and publication in peer-reviewed journals would be necessary to provide the specific findings needed to construct a comprehensive analysis as outlined. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Advanced Derivatives and Functionalized Analogues

Synthesis of Complex Polyfunctionalized Pyrazines from 3-Iodo-5,6-dimethylpyrazin-2-amine

The iodinated position of this compound serves as a key handle for introducing a variety of functional groups through cross-coupling reactions. This allows for the generation of a library of polyfunctionalized pyrazines with diverse electronic and steric properties. The amino group at the 2-position and the methyl groups at the 5- and 6-positions also influence the reactivity of the pyrazine (B50134) ring and can be further modified in subsequent synthetic steps.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are instrumental in the derivatization of the 3-iodo-pyrazinamine core. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecules that would be challenging to prepare through other methods. For instance, the Suzuki coupling allows for the introduction of aryl and heteroaryl substituents, while the Sonogashira coupling facilitates the incorporation of alkyne moieties, which can serve as precursors for further transformations.

Reaction TypeReagents and ConditionsResulting Functional Group
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
Stille CouplingOrganostannane, Pd catalystAlkyl, vinyl, or aryl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group
Buchwald-Hartwig AminationAmine, Pd catalyst, baseSubstituted amino group

These synthetic strategies provide a powerful toolkit for the systematic modification of the this compound scaffold, enabling the fine-tuning of its physicochemical properties for specific applications.

Pyrazine-Fused Heterocyclic Systems Derived from the Compound

The strategic placement of functional groups on the this compound core can be leveraged to construct fused heterocyclic systems. These polycyclic structures often exhibit unique photophysical and biological properties due to their extended π-systems and rigid conformations.

One common approach involves the introduction of a reactive functional group at the 3-position via a cross-coupling reaction, followed by an intramolecular cyclization reaction. For example, the installation of an ortho-functionalized aryl group can lead to the formation of pyrazino[2,3-b]indoles or other related fused systems. The amino group at the 2-position can also participate in cyclization reactions, leading to the formation of imidazo[1,2-a]pyrazines or other nitrogen-containing fused rings.

The specific heterocyclic system formed is dependent on the nature of the introduced functional groups and the reaction conditions employed for the cyclization step. This modular approach allows for the rational design and synthesis of a wide array of pyrazine-fused heterocycles with diverse and tunable properties.

Exploration of Supramolecular Assembly through Derivatization

The derivatization of this compound can also be directed towards the creation of molecules capable of forming well-defined supramolecular assemblies. By introducing recognition motifs, such as hydrogen bonding donors and acceptors or aromatic surfaces capable of π-π stacking, it is possible to program the self-assembly of these molecules into higher-order structures.

For instance, the introduction of carboxylic acid or amide functionalities can promote the formation of hydrogen-bonded networks, leading to the creation of one-, two-, or three-dimensional structures. Similarly, the incorporation of large aromatic substituents can facilitate π-π stacking interactions, driving the assembly of columnar or layered structures. The interplay between these non-covalent interactions can be finely tuned through synthetic modifications to control the size, shape, and stability of the resulting supramolecular architectures.

Derivative TypeIntermolecular InteractionPotential Supramolecular Structure
Carboxylic acid derivativeHydrogen bondingDimers, chains, sheets
Amide derivativeHydrogen bondingRibbons, helices
Aryl-substituted derivativeπ-π stackingColumns, layers

The study of these supramolecular systems provides insights into the principles of molecular recognition and self-assembly, and can lead to the development of novel materials with applications in areas such as sensing, catalysis, and molecular electronics.

Design and Synthesis of Pyrazine-Based Scaffolds for Specialized Research Applications

The versatility of this compound as a synthetic building block makes it an ideal starting point for the design and synthesis of specialized research scaffolds. By carefully selecting the functional groups to be introduced, it is possible to create molecules with specific properties tailored for a particular research purpose.

For example, the incorporation of fluorescent moieties can lead to the development of novel probes for bioimaging applications. The attachment of bioactive pharmacophores can result in the creation of new drug candidates with improved efficacy or selectivity. Furthermore, the synthesis of pyrazine-based ligands can provide access to new coordination complexes with interesting catalytic or magnetic properties.

The ability to systematically modify the structure of the pyrazine core and to introduce a wide range of functional groups allows for a high degree of control over the final properties of the target molecule. This makes this compound a valuable platform for the development of innovative tools and materials for a broad spectrum of scientific research.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis for Pyrazine (B50134) Derivatives

The synthesis of complex heterocyclic molecules such as pyrazine derivatives is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. rsc.orgnih.gov These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, greater scalability, and higher reproducibility. nih.govgoogle.com

Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over parameters like temperature, pressure, and reaction time. google.com This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which can be common in the synthesis of functionalized heterocyles. For the synthesis of pyrazine derivatives, flow chemistry can facilitate multi-step sequences in an uninterrupted fashion, reducing manual handling and purification steps between stages. nih.gov The efficient mixing and superior heat transfer in flow reactors can lead to higher yields and selectivities, minimizing the formation of byproducts.

Automated synthesis systems, often coupled with flow reactors, can accelerate the discovery and optimization of new pyrazine-based molecules. These platforms can systematically vary reaction conditions, reagents, and substrates to rapidly build libraries of compounds for screening. For a molecule like 3-Iodo-5,6-dimethylpyrazin-2-amine, an automated platform could be used to efficiently explore a range of coupling partners at the iodine position, leading to the rapid discovery of new derivatives with potential applications in pharmaceuticals or materials.

ParameterBatch ProcessingContinuous Flow Processing
Scalability Often challenging, requires process re-optimizationSimpler, achieved by running the system for longer
Safety Higher risk with large volumes of hazardous materialsImproved, small reaction volumes minimize risk
Heat Transfer Limited by surface-area-to-volume ratioExcellent, high surface-area-to-volume ratio
Mixing Can be inefficient, leading to local concentration gradientsHighly efficient and rapid, ensuring homogeneity
Process Control Less precise control over reaction parametersPrecise control over temperature, pressure, residence time
Reproducibility Can vary between batchesHigh, due to consistent reaction conditions

Green Chemistry Approaches in the Synthesis of Halogenated Aminopyrazines

The principles of green chemistry are increasingly guiding the development of synthetic routes for pyrazines and their halogenated derivatives. The focus is on creating processes that are more environmentally benign, atom-economical, and energy-efficient. tandfonline.comingentaconnect.com

Traditional methods for pyrazine synthesis often involve harsh reaction conditions, toxic catalysts, and tedious work-up procedures. tandfonline.com Recent research has demonstrated several greener alternatives. One notable approach involves the one-pot condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide. tandfonline.comtandfonline.com This method avoids the need for expensive or toxic metal catalysts and high temperatures. Another sustainable strategy employs earth-abundant metal catalysts, such as manganese pincer complexes, for the dehydrogenative coupling of 2-amino alcohols. nih.govacs.org This process is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org

For the synthesis of halogenated aminopyrazines, greener methods are also being explored. The use of microwave-assisted synthesis for halogenation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Research into halogenation aims to replace hazardous reagents with safer alternatives and to perform reactions in greener solvents or under solvent-free conditions. ingentaconnect.com The development of enzymatic or bio-catalytic methods for halogenation represents a future frontier in the green synthesis of compounds like this compound.

Green Synthesis StrategyDescriptionExample Application for PyrazinesCitation
One-Pot Reactions Multiple reaction steps are performed in a single reactor without isolating intermediates.Direct condensation of 1,2-diketones and 1,2-diamines to form the pyrazine core. tandfonline.comingentaconnect.comtandfonline.com
Atom Economy Maximizing the incorporation of all materials from the starting materials into the final product.Dehydrogenative coupling of 2-amino alcohols using a manganese catalyst, producing H₂ and H₂O as byproducts. nih.govacs.org
Benign Catalysts Use of non-toxic, earth-abundant metal catalysts or organocatalysts instead of heavy metals.Potassium tert-butoxide catalysis in aqueous methanol. tandfonline.comtandfonline.com
Energy Efficiency Using alternative energy sources like microwaves to reduce reaction times and energy input.Microwave-assisted halogenation of 2-aminopyrazine (B29847). researchgate.net
Neat/Solvent-Free Reactions Conducting reactions without a solvent to reduce waste.One-pot synthesis of pyrazines from ethylenediamine (B42938) and 1,2-diketones at room temperature. ingentaconnect.com

Application of Machine Learning and AI in Pyrazine Research and Design

ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity or material properties of new pyrazine derivatives. nih.govresearchgate.net For example, by analyzing a dataset of pyrazine compounds and their measured activities, an ML model can identify key molecular descriptors that correlate with a specific outcome. researchgate.net This predictive capability allows researchers to perform virtual screening of large libraries of potential molecules, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net

AI/ML Application AreaDescriptionRelevance to Pyrazine Research
Property Prediction Training models on known data to predict properties (e.g., biological activity, toxicity, material characteristics) of new molecules.Virtually screening pyrazine libraries to identify promising candidates for drug discovery or materials science. nih.govresearchgate.net
Generative Molecular Design Using AI to generate novel molecular structures optimized for a specific target or set of properties.Designing new pyrazine derivatives with enhanced performance as pharmaceuticals or functional materials. specialchem.com
Reaction Optimization Applying algorithms to predict the best reaction conditions to maximize yield and minimize byproducts.Accelerating the development of efficient synthetic routes for complex pyrazines like this compound.
Data Mining & Analysis Extracting insights and patterns from large chemical datasets and scientific literature.Identifying new research directions and potential applications for pyrazine compounds. mdpi.com

Exploration of Pyrazines in Advanced Materials Research (e.g., optoelectronic systems)

The unique electronic properties of the pyrazine ring make it a highly attractive scaffold for the development of advanced functional materials. lifechemicals.com Research is increasingly focused on incorporating pyrazine derivatives into organic light-emitting diodes (OLEDs), photovoltaic devices, sensors, and other optoelectronic systems. lifechemicals.comgoogle.com

Studies have shown that pyrazine can be a more effective luminophore than a traditional benzene (B151609) ring for creating photoluminescent (PL) materials. nih.govacs.org Pyrazine-based compounds often exhibit red-shifted emissions and higher quantum yields, which are desirable characteristics for many optical applications. nih.govacs.org The electron-deficient nature of the pyrazine ring, combined with the potential for substitution with various electron-donating and electron-withdrawing groups, allows for fine-tuning of the material's electronic and optical properties. For instance, the introduction of different alkyl chains to a bis(benzofuro)pyrazine core has been shown to result in tunable mechanochromic luminescence, where the material changes its light emission color in response to mechanical force. rsc.org

The compound this compound serves as a valuable building block for such advanced materials. The iodo-substituent provides a reactive handle for cross-coupling reactions, enabling the integration of the pyrazine core into larger conjugated polymer systems or complex molecular architectures. The amino and methyl groups also influence the electronic properties and solubility of the resulting materials. The exploration of pyrazines in this area is driven by the potential to create novel materials with tailored properties for applications ranging from flexible displays and solid-state lighting to advanced sensors and photodynamic therapy agents. lifechemicals.comnih.gov

Material ApplicationRole of Pyrazine MoietyKey Research FindingsCitation
Photoluminescent Materials Acts as an efficient luminophore core.Pyrazine derivatives show red-shifted and enhanced fluorescence compared to benzene analogues. nih.govacs.org
Organic Electronics Serves as an electron-deficient building block in π-conjugated polymers.Used to synthesize low-bandgap polymers for photovoltaic and optical devices. lifechemicals.com
Mechanochromic Materials Forms the core of molecules that change luminescent properties under mechanical stress.Alkyl chain modification on a pyrazine core allows for tunable on/off switching and self-recovery of luminescence. rsc.org
Optical Imaging/Therapy Functions as a core scaffold for photosensitizers.Pyrazine derivatives can be designed for optical imaging and photodynamic therapy applications. google.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.